molecular formula C10H13NO3S B11876789 2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine CAS No. 52180-32-2

2-Methoxy-1-(4-methylbenzene-1-sulfonyl)aziridine

Cat. No.: B11876789
CAS No.: 52180-32-2
M. Wt: 227.28 g/mol
InChI Key: YNZJHONQERDVRQ-UHFFFAOYSA-N
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Description

2-Methoxy-1-tosylaziridine is a chemical compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. The presence of a methoxy group and a tosyl group (p-toluenesulfonyl) attached to the aziridine ring makes this compound particularly interesting for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-tosylaziridine typically involves the reaction of aziridine with methanol and p-toluenesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the methoxy group is introduced to the aziridine ring .

Industrial Production Methods

Industrial production of 2-Methoxy-1-tosylaziridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-tosylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methoxy-1-tosylaziridine involves the activation of the aziridine ring, making it susceptible to nucleophilic attack. The presence of the methoxy and tosyl groups influences the reactivity and stability of the compound, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-tosylaziridine is unique due to the presence of both methoxy and tosyl groups, which confer specific reactivity and stability properties. This makes it a valuable compound for various chemical reactions and applications, distinguishing it from other similar aziridine derivatives .

Properties

CAS No.

52180-32-2

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

2-methoxy-1-(4-methylphenyl)sulfonylaziridine

InChI

InChI=1S/C10H13NO3S/c1-8-3-5-9(6-4-8)15(12,13)11-7-10(11)14-2/h3-6,10H,7H2,1-2H3

InChI Key

YNZJHONQERDVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2OC

Origin of Product

United States

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